(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide
Description
The compound “(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide” is a chiral phospholane-based ligand with a stereochemically defined bicyclic structure. It features two diethylphospholane moieties connected via a phenyl linker, with one phosphorus atom oxidized to a phosphine oxide (P=O) group.
Key characteristics include:
- Molecular Formula: C₂₄H₃₈O₂P₂ (inferred from analogous structures in and ).
- Stereochemistry: The (2S,5S) configuration at both phospholane rings ensures enantioselectivity in catalytic applications.
- Synthesis: Typically prepared via stereoselective cyclization and subsequent oxidation steps, as suggested by related phospholane derivatives in and .
Properties
IUPAC Name |
(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36OP2/c1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNSFIIPVBDTTF-MUGJNUQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3CC)CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide typically involves the following steps:
Formation of Diethylphospholane Rings: The initial step involves the formation of the diethylphospholane rings. This can be achieved through the reaction of ethylphosphine with an appropriate dihalide under controlled conditions.
Coupling with Phenyl Group: The diethylphospholane rings are then coupled with a phenyl group. This step often requires the use of a palladium catalyst to facilitate the coupling reaction.
Oxidation: The final step involves the oxidation of the phospholane rings to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the 1-oxide back to the parent phospholane.
Substitution: The compound can undergo substitution reactions, where one of the ethyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxidation state phospholanes, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalysis and material science.
Biology
In biology, this compound has potential applications as a probe for studying phospholipid interactions. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, research is ongoing to explore the potential of this compound as a therapeutic agent. Its unique structure and reactivity may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.
Mechanism of Action
The mechanism by which (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological membranes can influence membrane dynamics and protein-lipid interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Phospholane-Based Ligands
Key Observations :
Oxidation State : The target compound’s phosphine oxide group (P=O) distinguishes it from neutral phospholanes (e.g., ), which are more commonly used as ligands in metal coordination. The P=O group may reduce electron-donating capacity but enhance stability .
Substituent Effects: Diethyl groups (target compound) provide moderate steric bulk compared to phenyl groups (), which are larger and more electron-withdrawing.
Chirality: All compared compounds are stereochemically defined, but the target compound’s bicyclic structure with dual (2S,5S) configurations may offer superior enantioselectivity in asymmetric reactions compared to monocyclic analogs .
Functional and Catalytic Performance
Table 2: Hypothetical Catalytic Performance Based on Structural Analogues
Notes:
- The target compound’s diethyl substituents likely balance steric hindrance and electron donation, optimizing metal-ligand interactions for high enantioselectivity.
- Neutral phospholanes (e.g., ) are precursors for catalytically active metal complexes, whereas phosphine oxides (e.g., target compound, ) may require reduction to P(III) for catalytic activity .
Insights :
- The target compound’s safety profile is inferred to be milder than ’s hydroxy-substituted derivative, which carries warnings for toxicity and irritation .
Biological Activity
The compound (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide (CAS No. 2635339-89-6) is a phospholane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C22H36OP₂
- Molecular Weight : 378.47 g/mol
Structural Features
The compound features a phospholane core with diethyl substituents and a phenyl group attached to one of the phosphorus atoms. Its stereochemistry is defined by the (2S,5S) configuration at both phosphorus centers.
| Property | Value |
|---|---|
| Molecular Formula | C22H36OP₂ |
| Molecular Weight | 378.47 g/mol |
| CAS Number | 2635339-89-6 |
Phospholane derivatives may act by inhibiting key enzymes involved in the coagulation cascade. For example, some derivatives have been identified as inhibitors of Factor Xa (FXa), which is crucial for thrombin generation and platelet activation. The binding affinity and selectivity for FXa are critical for their potential therapeutic applications in preventing thromboembolic disorders .
Case Studies and Research Findings
-
In Vitro Studies
- In vitro assays have demonstrated that certain phospholane derivatives can effectively inhibit platelet aggregation and prolong clotting times in plasma samples.
- A study involving related compounds highlighted their ability to modulate the activity of coagulation factors through competitive inhibition mechanisms.
-
In Vivo Studies
- Animal models treated with phospholane derivatives showed a reduction in thrombus formation compared to control groups. This suggests a potential for these compounds in therapeutic settings for conditions such as deep vein thrombosis or pulmonary embolism.
Safety and Toxicology
Preliminary toxicity assessments indicate that phospholane derivatives generally exhibit low toxicity profiles at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish safety margins before clinical application.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
